![molecular formula C22H21N3O3S B2700066 Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421442-57-0](/img/structure/B2700066.png)
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
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Overview
Description
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C22H21N3O3S and its molecular weight is 407.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Research into compounds structurally related to Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has shown significant promise in various scientific applications, focusing on synthesis methods and their potential biological activities. The synthesis techniques often involve conventional chemical methods and modern microwave techniques, providing higher yields in shorter times. For example, compounds with similar structural frameworks have been synthesized and evaluated for their potential anticonvulsant activities. Compounds such as 5‐(4‐Chlorophenyl)‐4,5‐dihydrothieno[2,3‐e][1,2,4]triazolo[4,3‐a]pyridine exhibited significant anticonvulsant activity in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) experiments, highlighting the therapeutic potential of this class of compounds (Wang et al., 2019).
Antimicrobial and Antitumor Activities
Further research on related compounds has demonstrated interesting antimicrobial and antitumor activities. For instance, a series of bis[[(carbamoyl)oxy]methyl]-substituted heterocycles exhibited in vivo activity against lymphocytic leukemia, underscoring the potential for developing new antineoplastic agents from this chemical framework (Anderson et al., 1988). Similarly, the synthetic utility of heteroaromatic azido compounds in preparing 1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines suggests avenues for creating novel compounds with potential biological activities (Westerlund, 1980).
Novel Scaffolds for Drug Development
The development of novel scaffolds for drug discovery is another critical area of research. For example, studies on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates provide a useful scaffold for generating highly functionalized 3-(pyridin-3-yl)isoxazoles, a promising direction for creating new therapeutic agents (Ruano et al., 2005).
Mechanism of Action
Target of Action
The primary targets of Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate are currently unknown
Result of Action
The molecular and cellular effects of Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate’s action are currently unknown
properties
IUPAC Name |
methyl N-[5-(2,2-diphenylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-22(27)24-21-23-17-12-13-25(14-18(17)29-21)20(26)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWJXYQUJVMPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate |
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